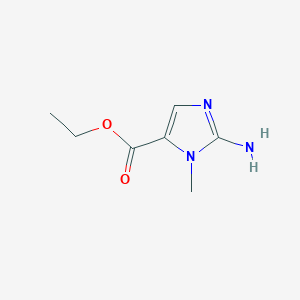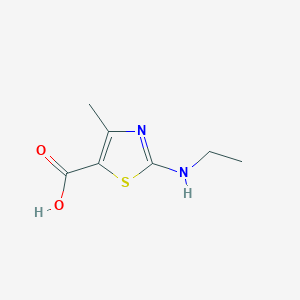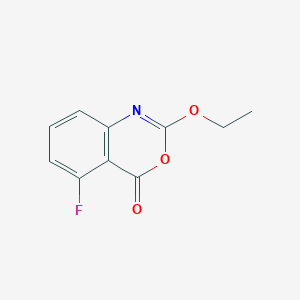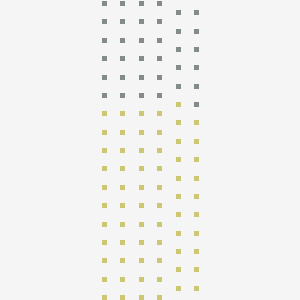
Gallium alloy GF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium alloy GF is a unique material that has garnered significant attention in the scientific community due to its exceptional properties and applications. It is a type of gallium-based alloy that is composed of gallium, indium, and tin. The alloy is known for its low melting point, high viscosity, and excellent wetting properties. These properties make it an ideal material for various scientific applications, including electronics, optics, and medical research.
Mécanisme D'action
The mechanism of action of gallium alloy GF is not fully understood. However, it is believed that the alloy interacts with various biological molecules, including proteins and enzymes, to produce a specific effect. The exact mechanism of action of the alloy depends on the specific application and the biological system being studied.
Effets Biochimiques Et Physiologiques
Gallium alloy GF has been shown to have various biochemical and physiological effects. In medical research, the alloy is used as a contrast agent in magnetic resonance imaging (MRI). It is also used in the treatment of cancer, where it is believed to inhibit the growth of cancer cells by interfering with their metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of gallium alloy GF in lab experiments offers several advantages. The alloy has a low melting point, making it easy to work with and manipulate. It is also highly viscous, which makes it an ideal material for coating surfaces. Additionally, the alloy has excellent wetting properties, which allows it to spread evenly over surfaces.
However, there are also some limitations to the use of gallium alloy GF in lab experiments. The alloy is highly reactive and can corrode certain materials, making it unsuitable for use in some applications. It is also relatively expensive compared to other materials, which can limit its use in some research projects.
Orientations Futures
There are several future directions for the use of gallium alloy GF in scientific research. One of the most promising applications of the alloy is in the field of nanotechnology. The alloy can be used to produce nanowires and other nanostructures, which have numerous applications in electronics and medicine.
Another future direction for the use of gallium alloy GF is in the development of new materials. The alloy can be used as a precursor for the synthesis of new materials with unique properties and applications. Additionally, the alloy can be used in the production of new catalysts, which have numerous applications in chemical synthesis and environmental remediation.
Conclusion:
In conclusion, gallium alloy GF is a unique material with numerous applications in scientific research. The alloy has excellent properties, including a low melting point, high viscosity, and excellent wetting properties. It is used in various fields, including electronics, optics, and medical research. While there are limitations to the use of the alloy, its future applications are promising, and it is expected to play a significant role in the development of new materials and technologies.
Méthodes De Synthèse
The synthesis of gallium alloy GF involves the combination of gallium, indium, and tin in a specific ratio. The process involves melting the three metals together at a specific temperature and cooling the mixture to form a solid alloy. The resulting alloy is then purified to remove any impurities and is ready for use in various applications.
Applications De Recherche Scientifique
Gallium alloy GF has numerous applications in scientific research. One of the most significant applications of this material is in the field of electronics. The alloy is used in the production of electronic components due to its excellent electrical conductivity and low melting point. It is also used in the production of semiconductors, solar cells, and LEDs.
Another significant application of gallium alloy GF is in the field of optics. The alloy is used in the production of mirrors, lenses, and other optical components due to its excellent reflectivity and low melting point. It is also used in the production of fiber optics, which are widely used in telecommunications and data transmission.
Propriétés
Numéro CAS |
161848-72-2 |
|---|---|
Nom du produit |
Gallium alloy GF |
Formule moléculaire |
Ga65In19Sn16 |
Poids moléculaire |
8613 g/mol |
InChI |
InChI=1S/65Ga.19In.16Sn |
Clé InChI |
QEDPDIRNWWKPKI-UHFFFAOYSA-N |
SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
SMILES canonique |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonymes |
gallium alloy (GF liquid) gallium alloy gallium filling (GF) gallium alloy GF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



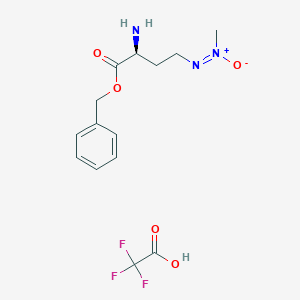
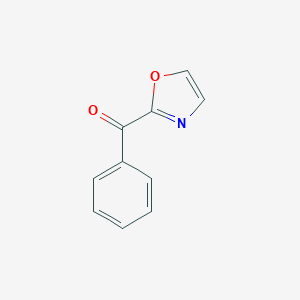
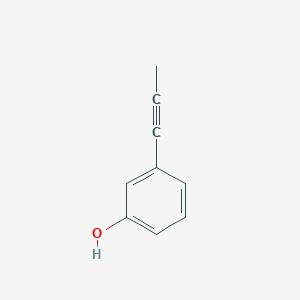


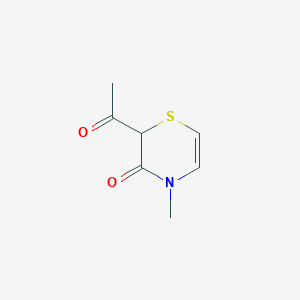
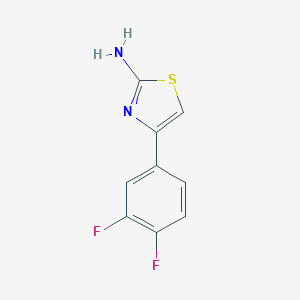
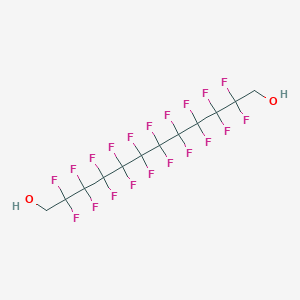
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
